1-Propanone, 2-methyl-1,3-diphenyl-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- is a chiral compound with the molecular formula C16H16O It is known for its unique structural properties, which include two phenyl groups attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of acetophenone with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of zeolite-catalyzed isomerization of phenyl propylene oxide. This method is favored due to its efficiency and the high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, blocking its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic effects in diabetes management.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- can be compared with other similar compounds such as:
1-Phenyl-2-propanone: Known for its use in the synthesis of amphetamines and its distinct structural difference of having only one phenyl group.
1,3-Diphenyl-2-propanone: Similar in having two phenyl groups but differs in the position of the methyl group.
2-Methyl-1,3-diphenyl-1,3-propanedione: Shares the diphenyl structure but has a different functional group arrangement.
The uniqueness of 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- lies in its chiral nature and specific functional group positioning, which contribute to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
159345-12-7 |
---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
(2R)-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H16O/c1-13(12-14-8-4-2-5-9-14)16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
SJWYBOAJDVDQBO-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.